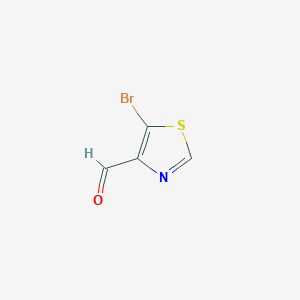![molecular formula C10H13BrO B6227620 [(2-bromopropoxy)methyl]benzene CAS No. 888491-84-7](/img/new.no-structure.jpg)
[(2-bromopropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid that is slightly soluble in water and has a boiling point of 130-132°C at 8 mm Hg . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(2-Bromopropoxy)methyl]benzene can be synthesized through the reaction of benzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2OH+BrCH2CH2CH2BrK2CO3,acetoneC6H5CH2OCH2CH2CH2Br+KBr+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromopropoxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium alkoxides (RONa), and amines (RNH2). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines.
Oxidation: Products include benzyl alcohol and benzoic acid.
Reduction: The major product is benzylpropane.
Aplicaciones Científicas De Investigación
[(2-Bromopropoxy)methyl]benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of bioactive compounds.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of [(2-bromopropoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparación Con Compuestos Similares
[(2-Bromopropoxy)methyl]benzene can be compared with other similar compounds such as:
Benzyl bromide (C6H5CH2Br): A simpler compound with a similar reactivity profile but lacks the propoxy group.
(3-Bromopropoxy)benzene (C9H11BrO): Similar structure but with the bromine atom directly attached to the benzene ring.
Benzyl 2-bromopropyl ether (C10H13BrO): Similar compound with the bromine atom on the second carbon of the propyl chain.
This compound is unique due to the presence of both the benzyl and propoxy groups, which provide distinct reactivity and applications in organic synthesis.
Propiedades
Número CAS |
888491-84-7 |
|---|---|
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2-bromopropoxymethylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
SATHPABQWQPWIF-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)Br |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



